N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
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Overview
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is a complex organic compound with a molecular formula of C14H16N2O2S2 This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a thiophene ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and thiophene-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of acetic anhydride (Ac2O) at a temperature of 100°C for 4 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
Product Isolation: The precipitated solid is collected by filtration, yielding N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide with a yield of approximately 75%.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide), in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: A precursor in the synthesis of the target compound.
Thiophene-2-carboxylic acid: Another precursor used in the synthesis.
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: A structurally related compound with similar properties.
Uniqueness
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is unique due to its combined benzothiazole and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O2S2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H16N2O2S2/c1-15(2)7-10-13(11(18)8-15)21-14(16-10)17-12(19)6-9-4-3-5-20-9/h3-5H,6-8H2,1-2H3,(H,16,17,19) |
InChI Key |
AQSRFCASWNTRKK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CC3=CC=CS3)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CC3=CC=CS3)C |
Origin of Product |
United States |
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